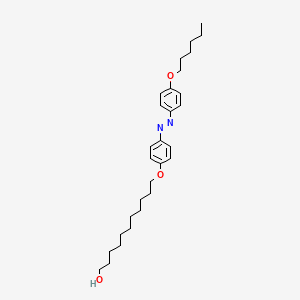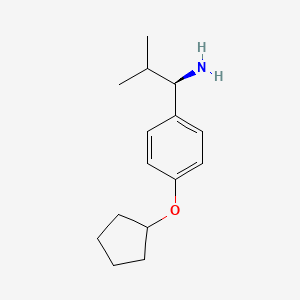
(1R)-1-(4-Cyclopentyloxyphenyl)-2-methylpropylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(4-Cyclopentyloxyphenyl)-2-methylpropylamine is a chiral amine compound characterized by the presence of a cyclopentyloxy group attached to a phenyl ring, which is further connected to a 2-methylpropylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-Cyclopentyloxyphenyl)-2-methylpropylamine typically involves the following steps:
Formation of the Cyclopentyloxyphenyl Intermediate: This can be achieved by reacting 4-hydroxyphenyl with cyclopentyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Amino Group: The intermediate is then subjected to a reductive amination reaction with 2-methylpropanal in the presence of a reducing agent like sodium triacetoxyborohydride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-(4-Cyclopentyloxyphenyl)-2-methylpropylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various substituents on the phenyl ring.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (1R)-1-(4-Cyclopentyloxyphenyl)-2-methylpropylamine can be used as a chiral building block for the synthesis of more complex molecules.
Biology
The compound may serve as a ligand in the study of receptor-ligand interactions, particularly in the context of neurotransmitter systems.
Medicine
Industry
In material science, the compound could be used in the synthesis of novel polymers or as a precursor for the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of (1R)-1-(4-Cyclopentyloxyphenyl)-2-methylpropylamine would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific receptors or enzymes, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-(4-Methoxyphenyl)-2-methylpropylamine: Similar structure but with a methoxy group instead of a cyclopentyloxy group.
(1R)-1-(4-Ethoxyphenyl)-2-methylpropylamine: Similar structure but with an ethoxy group instead of a cyclopentyloxy group.
Uniqueness
The presence of the cyclopentyloxy group in (1R)-1-(4-Cyclopentyloxyphenyl)-2-methylpropylamine may confer unique steric and electronic properties, potentially leading to different biological activities or chemical reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C15H23NO |
|---|---|
Poids moléculaire |
233.35 g/mol |
Nom IUPAC |
(1R)-1-(4-cyclopentyloxyphenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C15H23NO/c1-11(2)15(16)12-7-9-14(10-8-12)17-13-5-3-4-6-13/h7-11,13,15H,3-6,16H2,1-2H3/t15-/m1/s1 |
Clé InChI |
QIXYFSXCRQJLSS-OAHLLOKOSA-N |
SMILES isomérique |
CC(C)[C@H](C1=CC=C(C=C1)OC2CCCC2)N |
SMILES canonique |
CC(C)C(C1=CC=C(C=C1)OC2CCCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


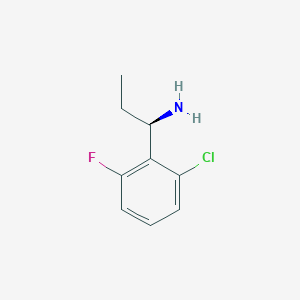

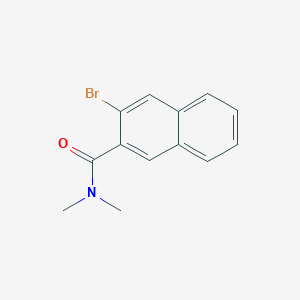

![3-(4-(Dimethylamino)phenyl)-1-ethyl-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15234655.png)

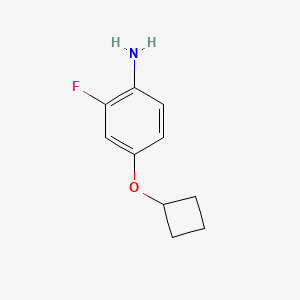
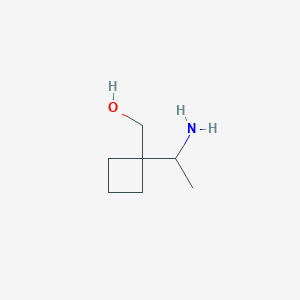
![1-[2-(Trifluoromethyl)phenyl]pentan-2-one](/img/structure/B15234692.png)
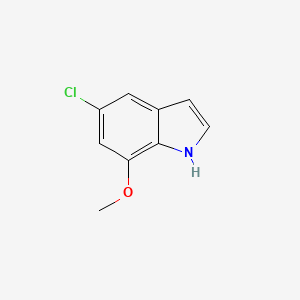
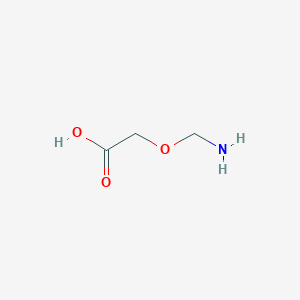
![5-Chloro-2-phenylpyrido[3,4-B]pyrazine](/img/structure/B15234702.png)
![5-Amino-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B15234713.png)
